molecular formula C10H13NO4 B131322 N-Methyl-L-DOPA CAS No. 70152-53-3

N-Methyl-L-DOPA

Cat. No.: B131322
CAS No.: 70152-53-3
M. Wt: 211.21 g/mol
InChI Key: QZIWDCLHLOADPK-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-DOPA: is a derivative of the amino acid tyrosine It is characterized by the presence of a hydroxyl group at the third position and a methyl group attached to the nitrogen atom

Scientific Research Applications

Chemistry: N-Methyl-L-DOPA is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives.

Medicine: Its structural similarity to neurotransmitters makes it a valuable compound for drug design .

Industry: The compound is used in the production of various biochemicals and as a precursor in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of L-tyrosine’s antidepressant activity can be accounted for by the precursor role of L-tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Safety and Hazards

3-Hydroxy-N-methyl-L-tyrosine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

Future Directions

Future perspectives on the industrial applications of L-tyrosine derivatization include the development of more efficient and environmentally friendly synthesis methods . The enzymatic production of L-tyrosine derivatives is a promising approach due to its elevated specificity, diversity, and atom economy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA typically involves the hydroxylation of N-methyl-L-tyrosine. One common method is the use of a heme-dependent enzyme, such as SfmD, which catalyzes the regioselective hydroxylation of N-methyl-L-tyrosine to produce this compound . The reaction conditions often include the presence of dioxygen and ascorbate as a cosubstrate.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes utilize microbial fermentation or enzymatic catalysis to convert N-methyl-L-tyrosine into its hydroxylated form. The use of biocatalysts offers advantages such as high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-DOPA undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed:

Comparison with Similar Compounds

    L-tyrosine: The parent compound from which N-Methyl-L-DOPA is derived.

    3-Hydroxy-L-tyrosine: A hydroxylated derivative of tyrosine without the methyl group.

    N-methyl-L-tyrosine: A methylated derivative of tyrosine without the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIWDCLHLOADPK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635212
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70152-53-3
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70152-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-L-DOPA
Reactant of Route 2
Reactant of Route 2
N-Methyl-L-DOPA
Reactant of Route 3
Reactant of Route 3
N-Methyl-L-DOPA
Reactant of Route 4
Reactant of Route 4
N-Methyl-L-DOPA
Reactant of Route 5
N-Methyl-L-DOPA
Reactant of Route 6
N-Methyl-L-DOPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.